molecular formula C7H13N B13311022 3,5-Dimethyl-1,2,3,6-tetrahydropyridine

3,5-Dimethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B13311022
M. Wt: 111.18 g/mol
InChI Key: BTGJKEHAMBVEBR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H13N It is a derivative of tetrahydropyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it back to its fully saturated form.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine compounds.

Scientific Research Applications

3,5-Dimethyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application, such as in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Uniqueness

3,5-Dimethyl-1,2,3,6-tetrahydropyridine is unique due to the presence of two methyl groups at the 3rd and 5th positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyridine derivatives and can lead to different pharmacological properties and applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3,5-dimethyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C7H13N/c1-6-3-7(2)5-8-4-6/h3,6,8H,4-5H2,1-2H3

InChI Key

BTGJKEHAMBVEBR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(=C1)C

Origin of Product

United States

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